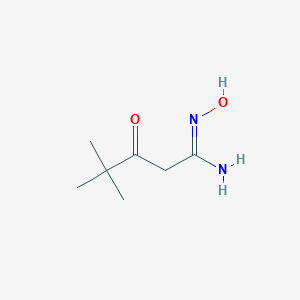

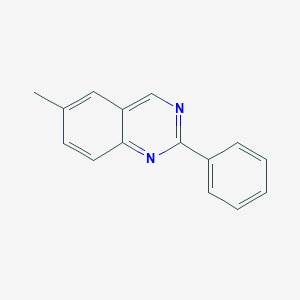

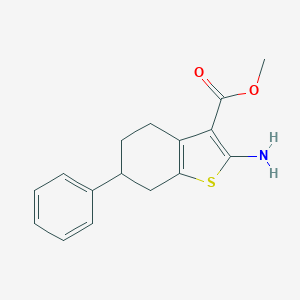

![molecular formula C7H6N2O B055671 Imidazo[1,2-a]pyridin-2-ol CAS No. 112566-20-8](/img/structure/B55671.png)

Imidazo[1,2-a]pyridin-2-ol

Overview

Description

Imidazo[1,2-a]pyridin-2-ol, also known as Imidazopyridine, is a heterocyclic organic compound that is used for a variety of purposes, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in analytical chemistry, and as a ligand in coordination chemistry. Imidazopyridine has unique properties that make it useful for a range of applications in the laboratory and in industry.

Scientific Research Applications

Pharmacological Properties :

- Imidazo[1,2-a]pyridine derivatives are studied for enzyme inhibition, receptor ligand properties, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).

Therapeutic Applications :

- Recognized for its wide range of medicinal applications including anticancer, antimicrobial, antiviral, antidiabetic, and insecticidal activities. It is also found in marketed preparations like zolimidine and zolpidem (Deep et al., 2016).

Synthesis and Functionalization :

- Development of new methods for synthesizing imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts to enhance biological activity (Ravi & Adimurthy, 2017).

Anticancer Potential :

- Imidazo[1,2-a]pyridine derivatives are used as lead molecules in anticancer research, inhibiting various cancer-related enzymes and cell lines (Goel, Luxami, & Paul, 2016).

Anticholinesterase Potential :

- Some derivatives show potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, useful in treating heart and circulatory failures (Kwong et al., 2019).

Gastric Antisecretory and Cytoprotective Properties :

- Some imidazo[1,2-a]pyridines exhibit gastric antisecretory and cytoprotective properties, potentially through the inhibition of the H+/K+-ATPase enzyme (Kaminski et al., 1985).

Copper-Catalyzed Synthesis for Medicinal Applications :

- Copper-catalyzed synthesis methods have been developed for creating imidazo[1,2-a]pyridines, which are used in drugs for peptic ulcers (Pericherla et al., 2013).

C2-Functionalization and Medicinal Relevance :

- C2-functionalized imidazo[1,2-a]pyridine derivatives have shown emerging medicinal potential, particularly in drugs like Zolimidine and Miroprofen (Sharma & Prasher, 2022).

Green Synthetic Approaches :

- Recent advancements in green chemistry have led to more environmentally friendly synthetic approaches for imidazo[1,2-a]pyridine, reducing the use of hazardous substances (Patel et al., 2023).

Safety and Hazards

Imidazo[1,2-a]pyridin-2-ol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to have inhibitory activities against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

It is known that the compound interacts with its targets (ache, bche, and lox) and inhibits their activities . This inhibition can lead to changes in the biochemical processes regulated by these enzymes.

Biochemical Pathways

The inhibition of AChE and BChE by this compound can affect the cholinergic system, which plays a key role in memory and cognition. This could potentially make the compound useful in the treatment of neurodegenerative disorders such as Alzheimer’s disease . The inhibition of LOX, on the other hand, can affect the metabolism of arachidonic acid, a key player in inflammatory responses.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By inhibiting AChE, BChE, and LOX, the compound can potentially alter neurotransmission and inflammatory responses . These changes could have therapeutic implications in various diseases, including neurodegenerative disorders and inflammatory conditions.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the functional groups present in the this compound molecule

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the growth of certain cells in a dose-dependent manner

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to inhibit the growth of certain cells in a dose-dependent manner

Metabolic Pathways

Properties

IUPAC Name |

imidazo[1,2-a]pyridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNULKDCIHSVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562897 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112566-20-8 | |

| Record name | Imidazo[1,2-a]pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)

![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

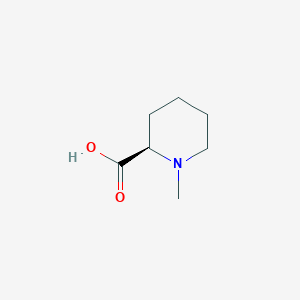

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)

![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)